molecular formula C24H34N2O4 B13578988 Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate

Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13578988
M. Wt: 414.5 g/mol
InChI Key: BVXQHMWUZMRIBM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[111]pentan-1-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a bicyclo[111]pentane core

Preparation Methods

The synthesis of Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. The bicyclo[1.1.1]pentane core can be constructed through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane . The final compound is obtained by introducing the piperidine and tert-butyl groups through subsequent reactions under controlled conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological molecules in unique ways. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The unique bicyclo[1.1.1]pentane core of this compound provides distinct advantages in terms of stability, solubility, and biological activity .

Properties

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

tert-butyl 4-[[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H34N2O4/c1-22(2,3)30-21(28)26-11-9-18(10-12-26)13-23-15-24(16-23,17-23)25-20(27)29-14-19-7-5-4-6-8-19/h4-8,18H,9-17H2,1-3H3,(H,25,27)

InChI Key

BVXQHMWUZMRIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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